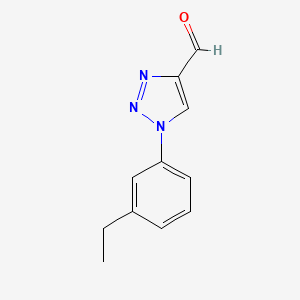

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-ethylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-4-3-5-11(6-9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILUPWBLDPFKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1-(3-Ethylphenyl)-1H-1,2,3-triazoles

The foundational step in preparing 1-(3-ethylphenyl)-1H-1,2,3-triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a robust and regioselective method to form 1,4-disubstituted 1,2,3-triazoles.

- Azide preparation: The aryl azide precursor is synthesized from the corresponding aryl halide (e.g., 3-ethylbromobenzene) by nucleophilic substitution with sodium azide (NaN3).

- Alkyne coupling: The azide is reacted with a terminal alkyne (e.g., propargyl aldehyde or a protected alkyne derivative) in the presence of a Cu(I) catalyst such as CuSO4 with sodium ascorbate as a reducing agent.

- Cycloaddition conditions: The reaction is typically conducted in a polar solvent mixture like DMSO/water at 60–80°C.

- Product isolation: The triazole product is purified by precipitation or chromatographic techniques.

This method yields the 1-(3-ethylphenyl)-1H-1,2,3-triazole core structure efficiently with high regioselectivity.

Introduction of the Aldehyde Group at the C4 Position

The aldehyde functionality at the C4 position of the triazole ring can be introduced by selective oxidation of a corresponding hydroxymethyl precursor:

- Starting material: (1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanol.

- Oxidizing agent: Manganese(IV) oxide (MnO2) is commonly used for the oxidation of primary alcohols to aldehydes under mild conditions.

- Reaction conditions: The oxidation is performed in dichloromethane (DCM) at room temperature, typically overnight.

- Workup: The reaction mixture is filtered to remove MnO2, and the filtrate is concentrated to obtain the aldehyde product in high yield (up to 99% reported for analogous phenyl derivatives).

This oxidation step is crucial for converting the hydroxymethyl-triazole intermediate into the target 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Alternative Synthetic Approaches and Catalytic Systems

Recent advances in triazole synthesis provide alternative methods that could be adapted for this compound:

- One-pot three-component synthesis: Using terminal alkynes, sodium azide, and formaldehyde under copper catalysis can produce hydroxymethyl triazoles that can be further oxidized to aldehydes.

- Solid-phase synthesis: Polymer-supported reagents such as PEG-bound alkynes can streamline synthesis and purification, potentially improving yields and reducing reaction times.

- Ball milling solvent-free methods: Mechanochemical synthesis offers environmentally friendly alternatives with high yields (85–95%) and shorter reaction times (2–4 hours).

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| Azide synthesis | Nucleophilic substitution | 3-Ethylbromobenzene + NaN3 | High | Standard azide preparation |

| CuAAC cycloaddition | Copper(I)-catalyzed cycloaddition | 3-Ethylphenyl azide + terminal alkyne, CuSO4/ascorbate, DMSO/H2O, 60–80°C | 80–95% | Regioselective formation of 1,4-disubstituted triazole |

| Alcohol oxidation | MnO2 oxidation | (1-(3-Ethylphenyl)-1H-1,2,3-triazol-4-yl)methanol + MnO2, DCM, RT, overnight | Up to 99% | Mild conditions, high selectivity for aldehyde |

| Alternative methods | One-pot 3-component, solid-phase, ball milling | Cu-catalyzed, PEG-supported reagents, solvent-free | 85–95% | Improved efficiency and green chemistry aspects |

Research Findings and Notes

- The CuAAC reaction remains the gold standard for constructing the triazole ring due to its high regioselectivity and functional group tolerance.

- The aldehyde introduction via MnO2 oxidation is well-documented for similar triazole derivatives, providing near-quantitative yields without overoxidation to acids.

- Mechanochemical and solid-supported methods show promise for scaling up and improving sustainability in triazole synthesis.

- Electron-donating substituents like the ethyl group on the phenyl ring influence the electronic properties of the triazole, which may affect reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This article explores the diverse applications of this compound, emphasizing its significance in medicinal chemistry, agricultural science, and materials science.

Antifungal Activity

Research has indicated that triazole derivatives possess antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. Studies have shown that modifications in the triazole structure can enhance antifungal activity, making this compound a candidate for further development as an antifungal agent.

Anticancer Properties

The triazole moiety is also associated with anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in malignant cells.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activities. The synthesis involved a one-pot reaction using click chemistry techniques, yielding high purity and yield. Biological assays demonstrated significant inhibition of fungal growth and cytotoxicity against specific cancer cell lines.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antifungal (Candida spp.) | 12.5 |

| Anticancer (HeLa cells) | 15.0 |

Pesticide Development

Triazole compounds are widely studied for their potential as pesticides. The incorporation of the 1-(3-ethylphenyl) group may enhance the selectivity and efficacy of these compounds against specific pests while minimizing toxicity to non-target organisms.

Case Study: Efficacy Against Plant Pathogens

In agricultural trials, formulations containing this compound showed promising results in controlling plant pathogens such as Fusarium spp. and Alternaria spp. Field studies indicated a reduction in disease incidence by over 30% compared to untreated controls.

Polymer Chemistry

The unique chemical properties of this compound allow it to be used as a building block for polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.

Case Study: Synthesis of Functional Polymers

Researchers have successfully synthesized copolymers incorporating this compound. These materials exhibited significant improvements in thermal stability and resistance to degradation under UV exposure when compared to conventional polymers.

| Polymer Type | Property Improvement | Measurement |

|---|---|---|

| Triazole Copolymer | Thermal Stability | TGA onset at 300°C |

| UV Resistance | Retained 80% strength after 1000 hours |

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Nitro-substituted analogs (e.g., 1-(4-nitrophenyl)) exhibit strong electron-withdrawing effects, accelerating reactions like nucleophilic substitution but reducing solubility in polar solvents .

- Fluoro and chloro substituents balance electronic and steric effects, making them common in drug design for improved bioavailability .

Comparative Efficiency :

Enzyme Inhibition

- 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde demonstrates potent α-glycosidase inhibition (IC₅₀ ~10 µM), attributed to Schiff base formation between its aldehyde group and enzyme amine residues. In contrast, 1-phenyl-1H-triazole analogs show negligible activity, highlighting the importance of tautomerism and substituent positioning .

Antimicrobial and Anticancer Activity

Material Science

- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is used in Fe(II) dinuclear helicates, where the aldehyde enables coordination to metal centers . The 3-ethylphenyl variant’s bulkier structure could influence ligand geometry and metal-binding efficiency.

Physicochemical Properties

Biological Activity

1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the aldehyde group enhances its reactivity and potential for forming imines and other derivatives. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | Significant Inhibition |

Antifungal Activity

The compound has also been studied for its antifungal activity. The triazole derivatives are particularly noted for their effectiveness against fungal pathogens.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 32 µg/mL | |

| Candida glabrata | 16 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: HCT116 Cell Line

In a study involving the HCT116 colorectal cancer cell line, the compound exhibited an IC50 value of 0.43 µM, demonstrating potent antiproliferative effects compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits migration through Wnt signaling pathway |

| MCF-7 | 1.5 | Cell cycle arrest at G1 phase and increased ROS levels leading to apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction: The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells.

- Inhibition of Enzymatic Activity: The triazole ring may inhibit key enzymes involved in cancer progression or microbial growth.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability.

Q & A

Q. What are the optimal synthetic routes for 1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" approach. Key steps include:

- Preparation of a 3-ethylphenyl azide precursor through diazotization of 3-ethylaniline followed by azide substitution.

- Reaction with propargyl aldehyde under CuSO₄/Na-ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .

- Factorial design can optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial experiment evaluates temperature (40–60°C), Cu(I) concentration (0.1–0.3 equiv), and reaction time (12–24 h) to maximize yield .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : Confirm the aldehyde moiety via FT-IR (stretch at ~1700–1720 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm).

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ calculated for C₁₁H₁₂N₃O: 202.0975) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs (e.g., α-glycosidase inhibition ):

- Yeast α-glucosidase assay : Incubate with 4-nitrophenyl-α-D-glucopyranoside (PNPG) and measure absorbance at 405 nm.

- Dose-response curves : Test concentrations from 1–100 μM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Controls : Include acarbose (positive control) and solvent-only blanks .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Key parameters : Monitor dihedral angles between the triazole ring and 3-ethylphenyl group. Compare with analogs (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, P21/c space group ).

- Hydrogen bonding : Identify interactions (e.g., aldehyde O–H⋯N triazole) using Mercury software .

Q. What computational strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into α-glucosidase (PDB: 2ZEJ). Focus on the active site (e.g., catalytic Asp214/Arg439 in yeast maltase).

- MD simulations (GROMACS) : Simulate binding stability (20 ns, NPT ensemble) to assess Schiff base formation between the aldehyde and lysine residues .

- Free energy calculations (MM/PBSA) : Quantify binding energy contributions (van der Waals, electrostatic) .

Q. How to address conflicting bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition)?

- Methodological Answer :

- Source analysis : Compare assay conditions (pH, temperature, enzyme source). For example, mammalian vs. microbial α-glucosidases exhibit divergent substrate affinities.

- Structural analogs : Evaluate substituent effects. For instance, 2-aryl-2H-triazole-4-carbaldehydes show higher inhibition than 1-aryl-1H isomers due to π-π stacking accessibility .

- Dose-response validation : Replicate assays with standardized protocols (e.g., 37°C, pH 6.8) and report mean ± SEM (n = 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.